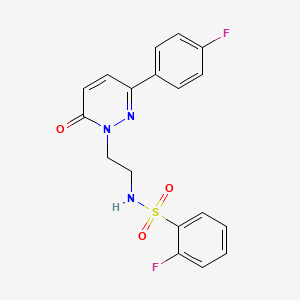

2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and a benzenesulfonamide moiety with a 2-fluoro substituent. Its molecular formula is C₁₉H₁₇F₂N₃O₄S, with a molecular weight of 417.4 g/mol.

Properties

IUPAC Name |

2-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3S/c19-14-7-5-13(6-8-14)16-9-10-18(24)23(22-16)12-11-21-27(25,26)17-4-2-1-3-15(17)20/h1-10,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZQDUMYXFTCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates One common route involves the reaction of 4-fluorobenzene with appropriate reagents to introduce the sulfonamide group This is followed by the formation of the pyridazinone ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of pyridazinone-sulfonamide hybrids. Key structural analogs include:

Key Observations :

Physicochemical Properties

- Melting Points : Analogs in and exhibit melting points ranging from 132–230°C , influenced by substituent polarity and crystallinity. The target compound likely falls within this range .

- Spectroscopic Data: IR Spectroscopy: Pyridazinone C=O stretches appear near 1650–1680 cm⁻¹, while sulfonamide S=O vibrations occur at 1150–1350 cm⁻¹ . NMR: Fluorine substituents produce distinct ¹⁹F NMR signals (e.g., δ -110 to -120 ppm for aromatic fluorines) .

Pharmacological Potential

Fluorine atoms may enhance metabolic stability and membrane permeability compared to chloro or methoxy analogs .

Biological Activity

2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel compound with potential therapeutic applications, particularly in the realm of medicinal chemistry. Its unique structure, featuring a sulfonamide group and a pyridazine moiety, suggests a variety of biological activities, including enzyme inhibition and anti-cancer properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₂FN₃O₃S

- Molecular Weight : 297.31 g/mol

- CAS Number : 1021219-23-7

The structural diversity provided by the fluorinated aromatic systems enhances its potential interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors for various enzymes, particularly Janus kinases (JAKs). These enzymes play crucial roles in cellular processes such as immune response and cell proliferation. The specific activity against JAK3 suggests that this compound could be developed as a lead molecule for anti-inflammatory and anti-cancer therapies.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry explored the inhibitory activity of similar compounds against JAK3. The results indicated moderate inhibitory effects, which could be leveraged for therapeutic applications in conditions like rheumatoid arthritis and certain cancers.

Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cell lines, indicating its potential as an anti-cancer agent. The compound was tested against various human cancer cell lines, showing significant reductions in cell viability at micromolar concentrations.

Case Study 1: JAK Inhibition

A recent study evaluated the biological activity of several pyridazine derivatives, including those structurally related to our compound. The findings revealed that these derivatives exhibited promising JAK inhibition profiles, suggesting that modifications to the sulfonamide group could enhance efficacy .

Case Study 2: Anti-Cancer Efficacy

Another investigation focused on the anti-cancer properties of pyridazine derivatives. The results showed that specific substitutions on the pyridazine ring led to increased cytotoxicity against breast cancer cells, highlighting the importance of structural modifications in enhancing biological activity.

Comparative Analysis

The following table summarizes key findings from studies on various related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 5-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide | Moderate JAK3 inhibition | |

| 4-fluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide | Selective cytotoxicity against cancer cells | |

| N-[4-methyl-3-(2-methyl-l-oxoisoquinolin-4-yl)phenyl]methanesulfonamide | Baseline for comparing biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.